molecular formula C21H18N2O3S B12188276 N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12188276
M. Wt: 378.4 g/mol
InChI Key: OICWFKOBCCNNHE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name This compound derives from its parent heterocyclic structure, substituents, and functional groups. The core framework is a 5,6-dihydro-1,4-oxathiine ring, a six-membered heterocycle containing one oxygen atom (position 1) and one sulfur atom (position 4), with partial saturation at positions 5 and 6. The numbering of the oxathiine ring begins at the oxygen atom, proceeding counterclockwise to the sulfur atom.

At position 2 of the oxathiine ring, a carboxamide group (-C(=O)-N<) is attached. The nitrogen atom of the carboxamide is substituted with two distinct groups:

  • A furan-2-ylmethyl moiety (a furan ring attached via its 2-position to a methylene bridge).
  • A pyridin-2-yl group (a pyridine ring attached via its 2-position).

Additionally, a phenyl group is bonded to position 3 of the oxathiine ring. The molecular formula is C21H18N2O3S , with a molecular weight of 378.4 g/mol .

Structural Breakdown Table
Component Description Position in Structure
Parent heterocycle 5,6-dihydro-1,4-oxathiine Core six-membered ring
Substituent 1 Carboxamide (-C(=O)-N<) Position 2
Substituent 2 Phenyl (-C6H5) Position 3
Nitrogen-bound groups Furan-2-ylmethyl (-CH2-C4H3O) and pyridin-2-yl (-C5H4N) Carboxamide nitrogen

The compound’s SMILES notation can be reconstructed as O=C(N(Cc1occc1)C1=NC=CC=C1)C2SC1CCOC1N2C3=CC=CC=C3, reflecting the connectivity of the oxathiine ring, substituents, and functional groups.

Alternative Naming Conventions in Heterocyclic Chemistry Literature

In non-IUPAC contexts, the compound may be described using hybrid nomenclature or fragment-based naming. For example:

  • Furan-pyridine-oxathiine carboxamide : Emphasizes the three heterocyclic components (furan, pyridine, oxathiine) and the carboxamide group.
  • N1,N2-bis(heteroaryl)carboxamide : Highlights the two nitrogen-bound heteroaromatic groups (furan-2-ylmethyl and pyridin-2-yl).

In patent literature, the compound may be referenced by alphanumeric codes (e.g., EVT-12321671 ) corresponding to supplier catalogs. Older literature might use positional descriptors like “2-carbamoyl-3-phenyl-1,4-oxathiine” to denote the carboxamide and phenyl groups.

Registry Numbers and Database Identifiers

The compound’s identity is cataloged across chemical databases with distinct identifiers:

Registry Information Table
Database Identifier Molecular Formula Molecular Weight (g/mol)
PubChem Lite CID 1131802 (analog) C21H18N2O3S 378.4
Evitachem Product EVT-12321671 C21H18N2O3S 378.4
ChemSpace CSSS00132437922 (analog) C21H18N2O3S 378.4

While a specific CAS Registry Number is not publicly disclosed for this exact compound, structurally related 1,4-oxathiine carboxamides share CAS numbers (e.g., 69892-02-0 for 5,6-dihydro-3-methyl-N-phenyl-1,4-oxathiine-2-carboxamide). The compound’s InChIKey, derived from its stereochemistry and connectivity, would follow the format XXXX-XXXX-XXXX-XXXX.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C21H18N2O3S/c24-21(19-20(27-14-13-26-19)16-7-2-1-3-8-16)23(15-17-9-6-12-25-17)18-10-4-5-11-22-18/h1-12H,13-15H2

InChI Key

OICWFKOBCCNNHE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl and pyridin-2-yl intermediates, which are then coupled with a phenyl group under specific reaction conditions. The oxathiine ring is formed through cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and oxathiine rings, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is C21H18N2O3SC_{21}H_{18}N_{2}O_{3}S. The compound features a unique oxathiine structure that contributes to its biological activity. Its synthesis involves multiple steps that typically include the reaction of furan derivatives with pyridine and phenyl groups.

Antiviral Activity

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine derivatives exhibit antiviral properties. For instance, derivatives containing furan and pyridine moieties have been identified as inhibitors of viral proteases, particularly in the context of SARS-CoV-2 research. These compounds showed promising inhibition rates against the main protease (Mpro) of SARS-CoV-2, with IC50 values indicating effective antiviral activity .

Antimicrobial Properties

The compound's structural features suggest potential applications in antimicrobial therapies. Similar oxathiine derivatives have demonstrated activity against various bacterial strains, indicating that N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine could be explored for its efficacy against resistant bacterial infections .

Synthesis and Structure–Activity Relationships

The synthesis of N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine involves multi-step organic reactions that can be optimized for yield and purity. Understanding the structure–activity relationship (SAR) is crucial for enhancing its biological efficacy. Studies have shown that modifications to the phenyl and pyridine substituents can significantly affect the compound's potency and selectivity against target enzymes .

Case Study 1: Antiviral Efficacy

A recent study explored a series of furan-based compounds for their inhibitory effects on SARS-CoV-2 Mpro. Among these compounds, one derivative exhibited an IC50 value of approximately 1.55 μM, demonstrating strong antiviral potential. This highlights the relevance of structural variations in optimizing therapeutic agents targeting viral infections .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related oxathiine derivatives. The results indicated that certain substitutions at the phenyl group enhanced activity against Mycobacterium tuberculosis strains. This suggests a pathway for developing new treatments for tuberculosis using similar chemical frameworks .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 5,6-dihydro-1,4-oxathiine-2-carboxamides. Below is a systematic comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features/Applications
Target Compound : N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide R1 = furan-2-ylmethyl, R2 = pyridin-2-yl C₂₂H₂₁N₂O₃S 393.5 g/mol Potential ligand for metal complexes (inferred from )
Analog 1 : N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide R1 = thiophen-2-ylmethyl, R2 = 4-methoxyphenyl C₂₃H₂₁NO₃S₂ 423.6 g/mol Thiophene substitution may enhance π-stacking interactions
Analog 2 : N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide R1 = tetrahydrofuran-2-ylmethyl, R2 = 3-fluorobenzyl C₂₃H₂₄FNO₅S 445.5 g/mol Fluorine atom improves metabolic stability; sulfone group alters electronic properties
Analog 3 : N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide R1 = benzyl, R2 = pyridin-2-yl C₂₄H₂₁N₂O₂S 388.5 g/mol Simplified substituents; potential baseline for SAR studies

Key Observations :

Substituent Effects on Reactivity and Binding :

  • The furan-2-ylmethyl group in the target compound may confer enhanced hydrogen-bonding capacity compared to thiophen-2-ylmethyl (Analog 1) due to furan’s oxygen atom .
  • Pyridin-2-yl substituents (target compound, Analog 3) likely improve coordination with transition metals (e.g., Cu, Co, Pd), as seen in ’s metal complexes .

Fluorine in Analog 2 enhances electronegativity, which could improve pharmacokinetic properties in therapeutic contexts .

Synthetic Pathways :

  • Similar compounds (e.g., ) are synthesized via cyclization of di(2-hydroxyethyl) disulfide with acetoacetanilide derivatives, avoiding corrosive reagents like SO₂Cl₂ . This method may extend to the target compound.

Biological Activity

N-(furan-2-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure, which incorporates a furan ring, a pyridine ring, and an oxathiine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer and antimicrobial properties based on various studies.

  • Molecular Formula : C21H19N2O3S
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 1018167-13-9

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance, derivatives of carbamothioyl-furan demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) .

Table 1 summarizes the anti-cancer activity of related compounds based on cell viability assays:

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

The structure–activity relationship (SAR) indicates that electron-donor substituents enhance anti-cancer activity. For example, para-methyl substitution on the phenyl ring significantly increased potency against cancer cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In tests against bacterial strains such as E. coli and S. aureus, certain derivatives showed notable inhibitory zones and minimum inhibitory concentrations (MIC) compared to standard antibiotics .

Table 2 presents the antimicrobial activity of selected compounds:

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265
4fB. cereus16230

These results suggest that modifications to the furan and pyridine rings can enhance antimicrobial efficacy, making these compounds valuable in drug development .

While the exact mechanisms remain under investigation, preliminary data suggest that the biological activities may involve modulation of enzyme activities or receptor interactions. The presence of heteroatoms in the structure is believed to play a crucial role in these interactions .

Case Studies

A study focusing on similar furan-containing compounds reported their effectiveness as inhibitors of SARS-CoV-2 main protease (M pro), indicating potential antiviral applications as well . These findings underscore the versatility of furan-based compounds in therapeutic contexts.

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